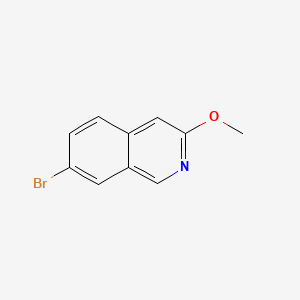

7-Bromo-3-methoxyisoquinoline

描述

7-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the isoquinoline ring

准备方法

Synthetic Routes and Reaction Conditions

7-Bromo-3-methoxyisoquinoline can be synthesized from 7-bromo-3-chloroisoquinoline and sodium methoxide. The reaction involves heating a mixture of 7-bromo-3-chloroisoquinoline and sodium methoxide in diglyme at 150°C for one hour. After cooling to room temperature, the reaction mixture is diluted with toluene and water, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of diglyme as a solvent and sodium methoxide as a reagent are common in industrial organic synthesis, making this method feasible for larger-scale production.

化学反应分析

Types of Reactions

7-Bromo-3-methoxyisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Sodium Methoxide: Used in the synthesis of this compound from 7-bromo-3-chloroisoquinoline.

Toluene: Used as a solvent for extraction and purification processes.

Major Products Formed

The major product formed from the synthesis reaction is this compound itself. Further reactions can yield various substituted isoquinoline derivatives, depending on the reagents and conditions used.

科学研究应用

7-Bromo-3-methoxyisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.

Medicine: Research into its potential medicinal properties, including its use as a building block for drug development, is ongoing.

Industry: It can be used in the development of new materials and chemical processes.

作用机制

The specific mechanism of action for 7-bromo-3-methoxyisoquinoline is not well-documented. as a derivative of isoquinoline, it is likely to interact with various molecular targets and pathways in biological systems. Isoquinoline derivatives are known to exhibit a range of biological activities, including enzyme inhibition and receptor binding, which could be explored for this compound as well .

相似化合物的比较

Similar Compounds

8-Bromo-3-methoxyisoquinoline: Similar in structure but with the bromine atom at the 8th position instead of the 7th.

7-Bromo-3-chloroisoquinoline: A precursor in the synthesis of 7-bromo-3-methoxyisoquinoline.

Other Isoquinoline Derivatives: Various isoquinoline derivatives with different substituents at various positions on the ring.

Uniqueness

This compound is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the isoquinoline ring can lead to unique chemical behaviors and interactions.

生物活性

7-Bromo-3-methoxyisoquinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group attached to an isoquinoline ring. The molecular formula is with a molecular weight of approximately 240.08 g/mol. The unique structural features contribute to its chemical reactivity and biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential as an antimicrobial agent in therapeutic applications.

Anticancer Potential

One of the most promising areas of research for this compound is its anticancer activity. Studies have demonstrated that it can inhibit protein kinases involved in cancer cell signaling pathways. This inhibition may lead to reduced proliferation of cancer cells and enhanced apoptosis (programmed cell death).

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of the bromine and methoxy groups influences its binding affinity to enzymes and receptors, modulating various biochemical pathways.

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of key protein kinases that are crucial in cancer progression.

- Interaction with Multidrug Resistance Proteins : Preliminary studies suggest that it may affect multidrug resistance-associated proteins, which could enhance the efficacy of existing chemotherapy agents.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study A : A study investigated the compound's effect on breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 μM.

- Study B : Another research focused on its antimicrobial properties, where it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL.

属性

IUPAC Name |

7-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPCILVZYFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。